(-)-S-Timolol

Description

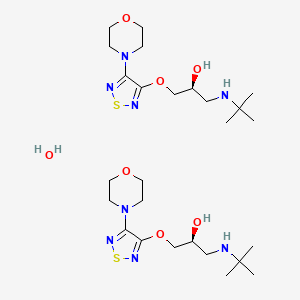

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Timolol competes with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and the beta(2)-receptors in the vascular and bronchial smooth muscle. This leads to diminished actions of catecholamines, which normally bind to adrenergic receptors and exert sympathetic effects leading to an increase in blood pressure and heart rate.[A179521] Beta(1)-receptor blockade by timolol leads to a decrease in both heart rate and cardiac output during rest and exercise, and a decrease in both systolic and diastolic blood pressure.[A179524,A179527] In addition to this, a reduction in reflex orthostatic hypotension may also occur. The blockade of beta(2) receptors by timolol in the blood vessels leads to a decrease in peripheral vascular resistance, reducing blood pressure.[L6724,L6727,L6733] The exact mechanism by which timolol reduces ocular pressure is unknown at this time, however, it likely decreases the secretion of aqueous humor in the eye.[L6730] According to one study, the reduction of aqueous humor secretion may occur through the decreased blood supply to the ciliary body resulting from interference with the active transport system or interference with prostaglandin biosynthesis.[A179515] beta-Adrenergic blocker Following topical application to the eye, timolol maleate reduces both elevated and normal intraocular pressure in patients with or without open angle (chronic simple, noncongestive) glaucoma or ocular hypertension. Timolol reduces intraocular pressure with little or no effect on accommodation or pupillary size. In patients with elevated intraocular pressure, timolol reduces mean intraocular pressure by about 25-33%. The drug appears to be equally effective in light and dark colored eyes. ... The exact mechanism by which beta-blockers, including timolol, reduce intraocular pressure has not been clearly defined. Fluorophotometric studies suggest that reduced aqueous humor formation is the predominant effect. beta-Adrenergic blocking agents may block endogenous catecholamine stimulated increases in cyclic adenosine monophosphate concentrations within the ciliary processes and subsequent formation of aqueous humor. Timolol appears to cause little or no change in aqueous humor outflow facility. ... In some studies, timolol maleate applied topically to one eye reduced intraocular pressure in both eyes; the mechanism of this effect has not been elucidated. ... A slight decrease in the intraocular hypotensive effect may occur during the first 3 wk of timolol therapy, and tolerance may develop with prolonged use; however, the intraocular pressure lowering effect has been maintained for at least 3 yr with continuous use of the drug in some patients. /Timolol maleate/ Timolol maleate has pharmacologic actions similar to those of other beta-adrenergic blocking agents. The principal physiologic action of timolol is to competitively block beta-adrenergic receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors). Unlike atenolol and metoprolol, timolol is not a beta1-selective adrenergic blocking agent; timolol is a nonselective beta-adrenergic blocking agent, inhibiting both beta1- and beta2-adrenergic receptors. Timolol also does not exhibit the intrinsic sympathomimetic activity seen with pindolol or the membrane stabilizing activity possessed by propranolol or pindolol. ... By inhibiting myocardial beta1-adrenergic receptors, timolol produces negative chronotropic and inotropic activity. The negative chronotropic action of timolol on the sinoatrial node results in a decrease in the rate of sinoatrial node discharge and an increase in recovery time, thereby decreasing resting and exercise stimulated heart rate and reflex orthostatic tachycardia by as much as 30%. High doses of the drug may produce sinus arrest, especially in patients with SA node disease (eg, sick sinus syndrome). Timolol also slows conduction in the atrioventricular node. Timolol usually produces a slight reduction in cardiac output, probably secondary to its effect on heart rate. The decrease in myocardial contractility and heart rate produced by timolol leads to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris. ... Timolol suppresses plasma renin activity and suppresses the renin aldosterone-angiotensin system. The renin lowering effect of beta-adrenergic blocking agents may lead to a minimal reduction in glomerular filtration rate and occasionally may reduce renal blood flow; however, other mechanisms (eg, decreased cardiac output, unopposed alpha-mediated renal vasoconstriction) also probably contribute to these effects. Because of the suppression of aldosterone production, beta-adrenergic blocking agents usually produce no measurable increases in plasma volume or sodium and water retention. ... The precise mechanism of timolol's hypotensive effect has not been determined. Timolol may transiently increase peripheral vascular resistance at rest and with exercise, but peripheral vascular resistance usually returns to baseline with continued administration of the drug. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. /Timolol maleate/ |

|---|---|

CAS No. |

91524-16-2 |

Molecular Formula |

C13H26N4O4S |

Molecular Weight |

334.44 g/mol |

IUPAC Name |

(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;hydrate |

InChI |

InChI=1S/C13H24N4O3S.H2O/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;/h10,14,18H,4-9H2,1-3H3;1H2/t10-;/m0./s1 |

InChI Key |

GTPDQODZJOVTPX-PPHPATTJSA-N |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.O |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.O |

Appearance |

Solid powder |

boiling_point |

100 |

melting_point |

202-203 202.0 °C 71.5-72.5 °C |

Other CAS No. |

26839-75-8 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

26921-17-5 (maleate (1:1) salt) |

shelf_life |

Solutions of timolol maleate are stable up to a pH of 12. In general, timolol ophthalmic solutions should be protected from light and stored in tight containers at 15-30 °C and protected from freezing. ... Timolol gel-forming ophthalmic solution should be stored at 15-25 °C. /Timolol Maleate/ Timolol maleate tablets should be stored in well closed, light resistant containers at a temperature less than 40 °C, preferably between 15-30 °C. /Timolol maleate/ |

solubility |

soluble in wate |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)- Blocadren L 714,465 L-714,465 L714,465 MK 950 MK-950 MK950 Optimol Timacar Timolol Timolol Hemihydrate Timolol Maleate Timolol Maleate, (1:1) Salt Timoptic Timoptol |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of (-)-S-Timolol in Glaucoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-S-Timolol, a non-selective β-adrenergic receptor antagonist, remains a cornerstone in the management of glaucoma. Its primary therapeutic effect lies in the reduction of intraocular pressure (IOP), a major risk factor for the progression of this neurodegenerative disease. This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning the action of this compound. We will delve into its interaction with β-adrenergic receptors in the ciliary body, the subsequent modulation of intracellular signaling cascades, and the ultimate impact on aqueous humor dynamics. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a significant and modifiable risk factor. The production and drainage of aqueous humor, a clear fluid that nourishes the anterior segment of the eye, are the primary determinants of IOP. This compound, the S-enantiomer of timolol, effectively lowers IOP by reducing the rate of aqueous humor production by the ciliary epithelium.[1] This guide will provide a detailed exploration of its mechanism of action, intended for an audience engaged in ophthalmic research and drug development.

Molecular Target and Binding Affinity

The primary molecular targets of this compound are the β-adrenergic receptors, specifically the β1 and β2 subtypes, which are G-protein coupled receptors located on the cell membranes of the ciliary epithelium.[2] this compound acts as a non-selective antagonist, binding to these receptors and preventing their activation by endogenous catecholamines such as epinephrine and norepinephrine.[2][3] The S-enantiomer is significantly more potent than the R-enantiomer.[4][5]

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound and its enantiomer to β-adrenergic receptors is a critical determinant of its pharmacological activity. The following table summarizes the equilibrium dissociation constants (Ki) from competitive radioligand binding assays.

| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| This compound | β1-adrenergic | 1.97 | - | [2] |

| β2-adrenergic | 2.0 | - | [2] | |

| (+)-R-Timolol | β-adrenergic (undifferentiated) | Approx. 3x less potent than S-timolol | Rabbit iris-ciliary body | [6] |

| β-adrenergic (extraocular) | 50 to 90 times less potent than S-timolol | - | [6] |

Signaling Pathways in the Ciliary Epithelium

The binding of this compound to β-adrenergic receptors on the ciliary epithelium initiates a cascade of intracellular events that ultimately leads to a reduction in aqueous humor secretion. While the canonical pathway involves the modulation of cyclic adenosine monophosphate (cAMP), evidence also points to cAMP-independent mechanisms.

cAMP-Dependent Pathway

Activation of β-adrenergic receptors by agonists typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, including ion channels and transporters, promoting aqueous humor secretion. By blocking these receptors, this compound prevents this signaling cascade, leading to a decrease in cAMP production and a subsequent reduction in the secretion of aqueous humor.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Cardiovascular and beta-adrenergic blocking effects of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. R-enantiomer of timolol: a potential selective ocular antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Binding of S-Timolol to Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma and various cardiovascular conditions.[1][2] It exists as two stereoisomers, (S)-Timolol and (R)-Timolol. The therapeutic efficacy of Timolol is primarily attributed to the (S)-enantiomer, which exhibits significantly higher affinity and potency for beta-adrenergic receptors compared to its (R)-counterpart.[3][4] This technical guide provides an in-depth exploration of the stereospecific binding of S-Timolol to beta-adrenergic receptors, presenting quantitative binding data, detailed experimental protocols for assessing receptor interaction, and a visualization of the associated signaling pathways. Understanding this stereoselectivity is paramount for the rational design and development of more targeted and efficacious beta-blockers.

Quantitative Analysis of Stereospecific Binding

The interaction of Timolol enantiomers with beta-adrenergic receptors (β-ARs) demonstrates marked stereospecificity. S-Timolol consistently shows a much higher affinity for both β1- and β2-adrenergic receptors than R-Timolol. This difference in binding affinity translates directly to a significant disparity in their pharmacological potency.

Table 1: Comparative Binding Affinities and Potency of Timolol Enantiomers

| Enantiomer | Receptor Subtype | Parameter | Value | Tissue/System | Reference |

| S-Timolol | β1 & β2 (non-selective) | Potency Ratio (S vs. R) | ~54 times more potent | Rat atria | [3][4] |

| R-Timolol | β1 & β2 (non-selective) | Activity Ratio (S vs. R) | ~30 times less active | Rat atrial preparations | [3] |

| S-Timolol | β-adrenergic receptors | Isomeric Activity Ratio | 44 | Rabbit Heart | [5] |

| R-Timolol | β-adrenergic receptors | Isomeric Activity Ratio | 0.82 | Rabbit Ciliary Process | [5] |

| R-Timolol | β-adrenergic receptors | Potency vs. S-Timolol | ~1/3 as potent | Rabbit iris-ciliary body (³H-dihydroalprenolol displacement) | [6] |

| R-Timolol | β-adrenergic receptors | Potency vs. S-Timolol | 50 to 90 times less potent | Guinea pig pulmonary and atrial receptors (isoproterenol antagonism) | [6] |

Note: The exact binding affinities (Ki or Kd values) in nanomolar concentrations were mentioned to be determined in studies but specific numerical values were not consistently provided across the search results. The table reflects the reported relative potencies and activities.

Experimental Protocols

The characterization of S-Timolol's binding to beta-adrenergic receptors relies on a combination of radioligand binding assays and functional assays.

Radioligand Binding Assay for Beta-Adrenergic Receptors

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and the affinity of a ligand for a receptor (Kd or Ki).[7]

Objective: To determine the binding affinity (Ki) of S-Timolol and R-Timolol for β1- and β2-adrenergic receptors.

Materials:

-

Receptor Source: Membranes isolated from tissues or cells expressing beta-adrenergic receptors (e.g., rat heart, lungs, brain, or transfected cell lines).[7][8]

-

Radioligand: A high-affinity, non-selective beta-adrenergic antagonist radiolabeled with a radioisotope, such as (-)-[¹²⁵I]iodocyanopindolol (ICYP) or [³H]dihydroalprenolol (DHA).[3][9]

-

Competitors: S-Timolol, R-Timolol, and a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.[7]

-

Subtype-Selective Antagonists (for differentiation): CGP 20712 A (β1-selective) and ICI 118,551 (β2-selective).[3]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B or GF/C).[9][10]

-

Scintillation Counter: For quantifying radioactivity.

Protocol:

-

Membrane Preparation:

-

Homogenize the tissue or cells in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]

-

-

Competition Binding Assay:

-

Set up a series of tubes or a 96-well plate.

-

To each well, add a constant amount of membrane preparation.

-

Add increasing concentrations of the unlabeled competitor (S-Timolol or R-Timolol).

-

Add a constant, low concentration of the radioligand (typically near its Kd value).

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[9]

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Adenylyl Cyclase Activity

This assay measures the functional consequence of beta-adrenergic receptor antagonism. S-Timolol, as an antagonist, will inhibit the agonist-stimulated production of cyclic AMP (cAMP) by adenylyl cyclase.

Objective: To determine the potency of S-Timolol and R-Timolol in antagonizing agonist-induced adenylyl cyclase activation.

Materials:

-

Receptor Source: Membranes from cells or tissues expressing functional beta-adrenergic receptors coupled to adenylyl cyclase.

-

Agonist: A beta-adrenergic agonist such as isoproterenol.

-

Antagonists: S-Timolol and R-Timolol.

-

Assay Components: ATP (substrate), a radioactive tracer like [α-³²P]ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and other necessary ions and buffers.[11][12]

-

Separation System: Dowex and alumina chromatography columns to separate cAMP from ATP and other nucleotides.[11]

Protocol:

-

Assay Setup:

-

Prepare a reaction mixture containing the cell membranes, ATP, [α-³²P]ATP, and a phosphodiesterase inhibitor in a suitable buffer.

-

Prepare tubes with a fixed concentration of the agonist (isoproterenol).

-

Add increasing concentrations of the antagonist (S-Timolol or R-Timolol) to these tubes.

-

Include control tubes for basal activity (no agonist) and maximal stimulation (agonist only).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the membrane preparation.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction, for example, by adding a stop solution and boiling.

-

-

cAMP Separation and Quantification:

-

Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other phosphorylated compounds using sequential Dowex and alumina column chromatography.[11]

-

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of agonist-stimulated adenylyl cyclase activity at each antagonist concentration.

-

Plot the percentage of inhibition against the log of the antagonist concentration to generate a dose-response curve.

-

Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response. This value is a measure of the antagonist's potency.

-

Signaling Pathways and Visualizations

S-Timolol acts as an antagonist at beta-adrenergic receptors, thereby blocking the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine and epinephrine.

Beta-Adrenergic Receptor Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs).[13] Upon agonist binding, they activate a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[13][14] Adenylyl cyclase catalyzes the conversion of ATP to the second messenger cAMP.[14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a cellular response.[13][14] S-Timolol competitively binds to the receptor, preventing this cascade from being initiated by agonists.

Caption: Beta-adrenergic receptor signaling and the inhibitory action of S-Timolol.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in a radioligand competition binding assay to determine the affinity of S-Timolol.

Caption: Workflow for a radioligand competition binding assay.

Logical Relationship: Stereospecificity of Timolol Binding

The structural difference between S-Timolol and R-Timolol leads to a significant difference in their binding affinity and subsequent pharmacological effect.

References

- 1. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Timolol Maleate | C17H28N4O7S | CID 5281056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. R-enantiomer of timolol: a potential selective ocular antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereospecific binding of timolol, a beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

- 12. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Stereoselective Pharmacology of Timolol: A Comparative Analysis of S- and R-Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Timolol, a non-selective β-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma and has applications in treating hypertension, angina pectoris, and myocardial infarction.[1] As a chiral molecule, it exists as two enantiomers, S-Timolol and R-Timolol. While the commercially available formulation, Timoptic®, is the levo-isomer (S-Timolol), a growing body of research highlights the distinct pharmacological profiles of the individual enantiomers, suggesting potential therapeutic advantages for the R-isomer, particularly in ophthalmology.[2][3] This technical guide provides a comprehensive comparison of the pharmacological properties of S-Timolol and R-Timolol, detailing their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Core Pharmacological Profiles: A Tale of Two Enantiomers

The primary mechanism of action for timolol involves the competitive blockade of β1- and β2-adrenergic receptors, which mitigates the effects of catecholamines like epinephrine and norepinephrine.[1] This blockade leads to reduced cardiac output and a decrease in aqueous humor production in the eye, the latter being the therapeutic basis for its use in glaucoma.[1][4] However, the stereochemistry of the timolol molecule significantly influences its interaction with these receptors.

S-Timolol , the commercially utilized enantiomer, is consistently reported as the more potent of the two at β-adrenergic receptors throughout the body.[3][5] This high potency, however, is also associated with systemic side effects such as bradycardia, hypotension, and bronchospasm due to the blockade of extraocular β-receptors.[5]

R-Timolol , in contrast, exhibits a fascinating pharmacological profile. While it is less potent than S-Timolol at systemic β-receptors, it retains significant efficacy in reducing intraocular pressure.[6][7] This suggests a degree of ocular selectivity that could translate into a more favorable safety profile, minimizing the risk of systemic adverse events.[3]

Quantitative Comparison of Pharmacological Parameters

The following tables summarize the key quantitative data comparing the pharmacological properties of S-Timolol and R-Timolol based on preclinical and clinical studies.

| Parameter | S-Timolol | R-Timolol | Potency Ratio (S/R) | Tissue/Receptor | Reference |

| β-Adrenergic Receptor Binding Affinity | |||||

| ICYP Binding Inhibition | More Potent | Less Potent | ~30x | Rat Atria (β1 & β2) | [3] |

| ³H-Dihydroalprenolol Displacement | More Potent | Less Potent | ~3x | Rabbit Iris-Ciliary Body | [7] |

| Functional Antagonist Activity | |||||

| Isoprenaline-induced Chronotropic Action | More Potent | Less Potent | ~54x | Rat Atria | [3] |

| Isoprenaline-induced Effects (Pulmonary & Atrial) | More Potent | Less Potent | 50-90x | Animal Models | [7] |

| Isoprenaline-induced Heart Rate Increase | Comparable | Comparable | - | Healthy Men | [6] |

| Isoprenaline-induced Forearm Blood Flow Increase | Comparable | Comparable | - | Healthy Men | [6] |

| Isoprenaline-induced Finger Tremor | Comparable | Comparable | - | Healthy Men | [6] |

| Intraocular Pressure (IOP) Reduction | |||||

| IOP Lowering Efficacy | More Potent | Less Potent | ~3x | Rabbit (α-chymotrypsin hypertensive eyes) | [7] |

Key Experimental Methodologies

The characterization of the pharmacological profiles of S-Timolol and R-Timolol relies on a suite of well-established experimental protocols.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of the enantiomers to β-adrenergic receptors.

Objective: To quantify the affinity of S-Timolol and R-Timolol for β1- and β2-adrenergic receptors.

Principle: This competitive binding assay measures the ability of unlabeled S-Timolol or R-Timolol to displace a radiolabeled ligand (e.g., (-)-[¹²⁵I]iodocyanopindolol - ICYP) from the receptors in a tissue preparation.[3] The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki), a measure of binding affinity.

Detailed Protocol:

-

Membrane Preparation:

-

Harvest tissues rich in β-adrenergic receptors (e.g., rat atria, rabbit iris-ciliary body).[3][7]

-

Homogenize the tissue in a cold buffer solution.

-

Centrifuge the homogenate to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet multiple times to remove endogenous substances.

-

Resuspend the final pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, add the prepared cell membranes.

-

Add a fixed concentration of the radioligand (e.g., ICYP).

-

Add varying concentrations of the unlabeled competitor (S-Timolol or R-Timolol).

-

To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to a separate set of wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Isoprenaline Challenge)

This assay assesses the functional consequence of receptor binding, specifically the antagonist activity of the timolol enantiomers.

Objective: To determine the potency of S-Timolol and R-Timolol in antagonizing the physiological effects of a β-adrenergic agonist (isoproterenol).

Principle: The ability of the timolol enantiomers to inhibit the dose-dependent response of a tissue or physiological parameter to the β-agonist isoproterenol is measured. The shift in the isoproterenol dose-response curve in the presence of the antagonist is used to calculate the antagonist's potency (pA₂ value).

Detailed Protocol:

-

In Vitro (e.g., Isolated Rat Atria):

-

Isolate the atria from a rat and mount them in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Record the spontaneous beating rate of the atria (chronotropic effect).

-

Establish a cumulative concentration-response curve for isoproterenol by adding increasing concentrations of the agonist to the organ bath and recording the increase in heart rate.

-

Wash out the isoproterenol and allow the atria to return to their baseline rate.

-

Incubate the atria with a fixed concentration of either S-Timolol or R-Timolol for a predetermined period.

-

Repeat the cumulative concentration-response curve for isoproterenol in the presence of the timolol enantiomer.

-

-

In Vivo (e.g., Human Studies):

-

Administer either placebo, S-Timolol, or R-Timolol to healthy volunteers in a double-blind, randomized manner.[6]

-

After a specified time, infuse isoproterenol at increasing doses.

-

Measure physiological responses such as heart rate, forearm blood flow, and finger tremor at each isoproterenol dose.[6]

-

-

Data Analysis:

-

Plot the response (e.g., increase in heart rate) against the logarithm of the isoproterenol concentration for both the control and antagonist-treated conditions.

-

Determine the dose of isoproterenol required to produce a 50% of the maximal response (EC₅₀) in the absence and presence of the antagonist.

-

The dose ratio (the ratio of the EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence) is calculated.

-

A Schild plot can be constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve.

-

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes described, the following diagrams have been generated using the DOT language.

Caption: β-Adrenergic Receptor Signaling Pathway and Timolol Antagonism.

Caption: Radioligand Binding Assay Workflow.

Caption: Functional Antagonism Assay Workflow.

Conclusion

The pharmacological profiles of S-Timolol and R-Timolol are distinctly different, with S-Timolol demonstrating greater potency at both ocular and systemic β-adrenergic receptors. However, the significant intraocular pressure-lowering effect of R-Timolol, coupled with its reduced systemic activity, presents a compelling case for its development as a potentially safer alternative for the treatment of glaucoma. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of these and other chiral drugs, paving the way for more targeted and safer therapeutic interventions.

References

- 1. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Timolol Ophthalmic: Package Insert / Prescribing Information [drugs.com]

- 5. mdpi.com [mdpi.com]

- 6. Comparisons of beta-adrenergic blocking properties of S- and R-timolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. R-enantiomer of timolol: a potential selective ocular antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Beta-Blocking Potency of (-)-S-Timolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro beta-blocking potency of (-)-S-Timolol, the levorotatory isomer of Timolol. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research. This document outlines the quantitative measures of its potency, detailed experimental protocols for its characterization, and the underlying signaling pathways of its mechanism of action.

Quantitative Assessment of Beta-Blocking Potency

The in vitro beta-blocking potency of this compound has been determined through various pharmacological assays, primarily focusing on its affinity for β-adrenergic receptors and its functional antagonism of agonist-induced responses. The data presented below summarizes key quantitative parameters from scientific literature.

Table 1: Receptor Binding Affinity and Functional Antagonism of this compound

| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |

| Potency Ratio (S- vs. R-Timolol) | β-adrenergic | Rat Atria | ~54 times more potent | [1][2] |

| KB (-log M) | β-adrenergic (vs. (-)-adrenaline) | Human Atrium | 10.10 ± 0.09 | [3] |

| KB (-log M) | β-adrenergic (vs. (-)-noradrenaline) | Human Atrium | 9.43 ± 0.07 | [3] |

| pA2 | β-adrenergic | Not Specified | Not Directly Provided in Snippets | |

| Binding Affinity | β1 and β2-adrenoceptors | Rat Atrial Preparations | Nanomolar concentrations | [1] |

Note: pA2 is a measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While the term is mentioned in the context of Schild analysis, specific pA2 values for this compound were not explicitly found in the provided search results.

Experimental Protocols

The characterization of the in vitro beta-blocking potency of this compound relies on well-established experimental methodologies. The following sections detail the protocols for two key types of assays.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Membrane Preparations: Cell membranes from tissues or cultured cells expressing β-adrenergic receptors (e.g., rat atria, CHO or HEK293 cells expressing human β1 or β2 receptors).

-

Radioligand: A high-affinity radiolabeled antagonist, such as (-)-[125I]iodocyanopindolol (ICYP) or [³H]-Dihydroalprenolol (DHA).[1][4]

-

Competitor: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, non-selective β-blocker (e.g., 10 µM Propranolol).[4]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[4]

-

Filtration Apparatus: Glass fiber filters and a cell harvester for separating bound from free radioligand.

-

Detection: Scintillation counter and scintillation fluid.

Protocol:

-

Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes are then washed and resuspended in the assay buffer.[4]

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Controls:

-

Total Binding: Membranes and radioligand only.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled antagonist.

-

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand. The filters are washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[4]

Functional Antagonism Assay (Schild Analysis)

This assay measures the ability of this compound to inhibit the functional response induced by a β-adrenergic agonist in an isolated tissue or cell-based system.

Objective: To determine the pA2 value of this compound, which quantifies its potency as a competitive antagonist.

Materials:

-

Isolated Tissue: Spontaneously beating rat atria or human atrial preparations are commonly used.[1][3]

-

Agonist: A β-adrenergic agonist such as (-)-isoprenaline or (-)-adrenaline.[1][3]

-

Antagonist: this compound at various concentrations.

-

Physiological Salt Solution: Krebs-Henseleit solution or similar, aerated with 95% O2 / 5% CO2 and maintained at a constant temperature.

-

Measurement Apparatus: A force transducer or similar equipment to measure the chronotropic (heart rate) or inotropic (force of contraction) response.

Protocol:

-

Tissue Preparation: The isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate.

-

Control Agonist Response: A cumulative concentration-response curve for the agonist is generated by adding increasing concentrations of the agonist to the organ bath and recording the response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibration.

-

Agonist Response in the Presence of Antagonist: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.

-

Repeat: Steps 3 and 4 are repeated with different concentrations of this compound.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA2 value is the intercept of this line with the x-axis.[5][6][7]

Signaling Pathways and Experimental Workflows

The beta-blocking action of this compound is mediated through its interaction with the β-adrenergic signaling pathway. The following diagrams, generated using Graphviz, illustrate this pathway and the workflows of the key experimental protocols.

Caption: Beta-Adrenergic Signaling Pathway and the Action of this compound.

References

- 1. Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (--)-Timolol is a more potent antagonist of the positive inotropic effects of (--)-adrenaline than of those of (--)-noradrenaline in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. graphpad.com [graphpad.com]

- 7. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ocular Hypotensive Efficacy of (-)-S-Timolol: An In-depth Technical Guide for Preclinical Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of (-)-S-Timolol on intraocular pressure (IOP) in various preclinical animal models. Timolol, the S-enantiomer, is a non-selective beta-adrenergic receptor antagonist widely utilized in the management of glaucoma.[1][2] Its primary mechanism of action involves the reduction of aqueous humor production, which in turn lowers IOP.[1][2][3] This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathway and experimental workflows to support ongoing research and development in ophthalmology.

Quantitative Efficacy of Timolol Enantiomers on Intraocular Pressure

The following tables summarize the quantitative effects of this compound and its R-enantiomer on IOP across different animal models. These data facilitate a comparative analysis of their potency and efficacy.

Table 1: Effects of this compound on Intraocular Pressure in Various Animal Models

| Animal Model | Drug Concentration | IOP Reduction | Duration of Effect | Key Findings | Reference |

| Rabbits (Normotensive and Water-Loaded) | 0.5% | Significant reduction in IOP. | At least 6 hours. | D-timolol (the R-enantiomer) showed similar ocular hypotensive effects. | [4] |

| Rabbits (α-chymotrypsin induced hypertension) | Not specified | Equally effective as epinephrine and isoproterenol. | Maintained over an 8-day period of multiple instillations. | Propranolol showed weaker activity. | [5][6] |

| Rats (Experimental Glaucoma Model) | 0.5% | Significant reduction in IOP (p<0.05). | Not specified | Both Timolol and Timolol XE formulations were effective and also protected retinal ganglion cells. | [7] |

| Dogs (Normotensive) | 0.5% | 16.1% mean reduction (2.5 mmHg). | Maximal effect at 2-4 hours, remained reduced for 12 hours. | A contralateral effect (9.0% IOP reduction in the untreated eye) was observed. | [8] |

| Monkeys (Cynomolgus, Normotensive) | 0.5% | Approximately 30% reduction from pre-dose values. | Stable after 2 doses. | In contrast to dogs, monkeys showed a significant response to timolol. | [9] |

Table 2: Comparative Potency of this compound and (+)-R-Timolol in Rabbits

| Parameter | This compound | (+)-R-Timolol | Relative Potency | Animal Model | Reference |

| IOP Lowering | More Potent | Less Potent | R-enantiomer is about one-third as potent. | Rabbit (α-chymotrypsin hypertensive eyes) | [10] |

| Aqueous Humor Formation Reduction | More Potent | Less Potent | R-enantiomer is about one-third as potent. | Rabbit | [10] |

| β-adrenergic Receptor Binding (iris-ciliary body) | Higher Affinity | Lower Affinity | R-enantiomer is about one-third as potent in displacing ³H-dihydroalprenolol. | Rabbit | [10] |

| Pulmonary & Atrial β-receptor Antagonism | High Potency | Low Potency | R-enantiomer is 50 to 90 times less potent. | Guinea Pig | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of typical experimental protocols used to assess the effects of timolol on IOP.

Rabbit Model of Ocular Hypertension

-

Animal Species: New Zealand White or albino rabbits are commonly used.[10][11]

-

Induction of Hypertension: Ocular hypertension can be induced by an intracameral injection of α-chymotrypsin.[6][10] Another method involves water-loading the animals (oral administration of water) to cause a transient increase in IOP.[4][6]

-

Drug Administration: A precise volume (e.g., 50-100 µL) of the test solution (e.g., 0.5% Timolol) is administered topically to the cornea of one eye, with the contralateral eye often serving as a control or receiving a vehicle.[4][9]

-

IOP Measurement: Intraocular pressure is measured at baseline and at various time points post-instillation. A calibrated tonometer (e.g., pneumatonometer) is used for this purpose, often under light anesthesia or in conscious, trained animals.[5][12]

-

Aqueous Humor Dynamics: To assess the mechanism of action, aqueous humor formation rates can be measured, sometimes involving techniques like fluorophotometry or the collection of aqueous humor for analysis.[13]

Rat Model of Experimental Glaucoma

-

Animal Species: Adult male Sprague-Dawley or other rat strains are utilized.[7][14]

-

Induction of Glaucoma: A mild and sustained elevation of IOP can be induced by an intracameral injection of India ink followed by laser trabecular photocoagulation.[7]

-

Drug Administration: Daily topical application of the drug (e.g., 0.5% Timolol) is performed.[7]

-

IOP Measurement: IOP is measured weekly using a tonometer suitable for small animals.[7]

-

Neuroprotection Assessment: To evaluate the protective effects on retinal ganglion cells (RGCs), retinal sections are prepared for histological analysis to determine RGC number at the end of the study.[7]

Visualized Pathways and Workflows

Diagrams created using DOT language provide clear visual representations of complex biological and experimental processes.

Signaling Pathway of this compound in the Ciliary Body

Caption: Mechanism of this compound action on intraocular pressure.

Experimental Workflow for IOP Assessment in Rabbits

Caption: Preclinical workflow for evaluating ocular hypotensive agents.

Discussion and Conclusion

The data consistently demonstrate that this compound is a potent agent for lowering IOP in a variety of animal models, including rabbits, rats, and monkeys.[7][9][10] Its mechanism, through the blockade of β-adrenergic receptors in the ciliary body to reduce aqueous humor secretion, is well-established.[2][3] The R-enantiomer, (+)-R-Timolol, also exhibits IOP-lowering effects, albeit with significantly less β-blocking activity, suggesting a potential for a dissociated therapeutic effect with an improved systemic safety profile.[4][10] This observation warrants further investigation.

It is critical to note the interspecies variability in response. For instance, the IOP of dogs appears less responsive to timolol compared to monkeys and rabbits, highlighting the importance of appropriate animal model selection in preclinical studies.[9][15]

This technical guide provides a foundational resource for scientists engaged in the development of novel glaucoma therapies. The summarized data, detailed protocols, and clear visual aids are intended to streamline experimental design and facilitate the interpretation of results in this critical area of ophthalmic research.

References

- 1. Beta Blockers for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]

- 2. What is the mechanism of Timolol? [synapse.patsnap.com]

- 3. The beta-adrenergic blocking agents and the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of D-timolol on intraocular pressure (IOP), beta blocking activity, and the dynamic changes of drug concentrations in aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the effects of timolol and other adrenergic agents on intraocular pressure in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. R-enantiomer of timolol: a potential selective ocular antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Effects of D-timolol and L-timolol on ocular blood flow and intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of timolol in aqueous humor sampled by microdialysis after topical administration of thermosetting gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

An In-depth Technical Guide to the Molecular Targets of (-)-S-Timolol Beyond Beta-Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-S-Timolol is a non-selective β-adrenergic receptor antagonist widely utilized in the management of glaucoma and other cardiovascular conditions. Its primary mechanism of action involves the blockade of β1 and β2-adrenergic receptors, leading to a reduction in aqueous humor production and a decrease in heart rate and blood pressure. However, emerging evidence suggests that the pharmacological profile of this compound extends beyond its interaction with beta-receptors. This technical guide provides a comprehensive overview of the known and potential non-beta-adrenergic molecular targets of this compound. We delve into the existing literature to summarize the quantitative data, provide detailed experimental protocols for the key experiments cited, and present visual representations of the relevant signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers investigating the off-target effects of this compound and for professionals involved in the development of safer and more targeted therapeutics.

Introduction to the Off-Target Profile of this compound

The therapeutic efficacy of a drug is intrinsically linked to its interaction with specific molecular targets. While the on-target effects of this compound at β-adrenergic receptors are well-characterized, a growing body of research is dedicated to elucidating its off-target interactions. These unintended molecular interactions can contribute to both the therapeutic and adverse effects of a drug. A thorough understanding of a drug's off-target profile is, therefore, crucial for a complete safety and efficacy assessment.

This guide focuses on the molecular targets of this compound that are distinct from the β-adrenergic receptors. We will explore its interaction with enzymes, such as carbonic anhydrase, and its potential effects on ion channels. For each identified target, we will present the available quantitative data, detail the experimental methodologies used for its characterization, and provide visual diagrams to facilitate a deeper understanding of the underlying molecular mechanisms.

Carbonic Anhydrase: A Non-Canonical Target

One of the most significant non-beta-adrenergic targets of this compound is carbonic anhydrase (CA), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Interaction and Mechanism

This compound has been shown to act as a non-competitive activator of human carbonic anhydrase isoforms I and II (HCA I and HCA II)[1]. This is noteworthy as carbonic anhydrase inhibitors are also a mainstay in glaucoma therapy, and their concomitant use with Timolol is common clinical practice[2].

The activation mechanism is non-competitive, indicating that Timolol binds to a site on the enzyme that is distinct from the substrate-binding site in the active site cavity[1]. Kinetic studies have shown that Timolol increases the maximum velocity (Vmax) of the enzyme's reaction without affecting the Michaelis constant (Km)[1]. Docking studies suggest that Timolol binds near the entrance of the active site cavity, in proximity to the proton shuttle residue, His64. It is hypothesized that this binding facilitates the proton transfer rate, thereby enhancing the enzyme's catalytic activity[1]. Despite this documented interaction, the binding is considered to be weak[1].

Quantitative Data

| Target | Isoform(s) | Interaction Type | Quantitative Data (Ka) | Reference |

| Carbonic Anhydrase | HCA I, HCA II | Non-competitive Activator | Not Reported | [1] |

Experimental Protocol: Carbonic Anhydrase Activity Assay

The following is a representative protocol for a colorimetric assay to determine the effect of this compound on carbonic anhydrase activity, based on the esterase activity of the enzyme.

Objective: To measure the activation of human carbonic anhydrase (HCA) I and II by this compound.

Principle: The esterase activity of CA is measured by monitoring the hydrolysis of a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm. An increase in the rate of p-nitrophenol production in the presence of Timolol indicates enzyme activation.

Materials:

-

Purified human carbonic anhydrase I and II

-

This compound

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of HCA I and HCA II in Tris-HCl buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water) and create a series of dilutions to test a range of concentrations.

-

Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile.

-

-

Assay Setup:

-

In a 96-well plate, add the Tris-HCl buffer to each well.

-

Add the HCA I or HCA II solution to the appropriate wells.

-

Add the different dilutions of this compound to the test wells. For control wells, add the solvent vehicle.

-

Include a blank control with no enzyme.

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately place the microplate in a spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of Timolol.

-

Plot the reaction velocity against the Timolol concentration to determine the activation profile.

-

The data can be fitted to an appropriate enzyme kinetics model for non-competitive activation to estimate the activation constant (Ka), if saturation is achieved.

-

Signaling Pathway and Workflow Diagrams

Caption: Proposed mechanism of Carbonic Anhydrase activation by this compound.

References

Pharmacokinetics and Metabolism of S-Timolol in vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of S-Timolol, the biologically active levorotatory enantiomer of timolol. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of S-Timolol is critical for optimizing its therapeutic use in conditions such as glaucoma and hypertension, and for anticipating potential drug-drug interactions.

Pharmacokinetic Profile

S-Timolol undergoes rapid absorption and extensive metabolism following both oral and topical administration. Its disposition generally follows first-order kinetics and can be described by a one-compartment model for oral delivery.[1]

Absorption

Following oral administration, timolol is rapidly and almost completely absorbed, though it is subject to considerable first-pass metabolism in the liver.[2] Peak plasma concentrations (Tmax) are typically reached within 1 to 2 hours.[1][3] When administered as an ophthalmic solution, timolol is also absorbed systemically, with approximately 80% of a topical dose potentially reaching systemic circulation.[4] This systemic exposure from eye drops is sufficient to cause adrenergic β-blockade.[4]

Distribution

Timolol exhibits a relatively large volume of distribution, reported as 1.81 ± 0.15 L/kg and 2.1 ± 0.8 L/kg in humans, indicating distribution into tissues.[1][2] It shows low to moderate plasma protein binding.[1]

Metabolism

Timolol is extensively metabolized, primarily in the liver.[4] Less than 20% of the drug is found in plasma in its unmetabolized form after an oral dose.[3] The major metabolic pathway is oxidation, driven predominantly by the cytochrome P450 enzyme CYP2D6.[1][4] The enzyme CYP2C19 also contributes to a minor extent.[1][4] This reliance on CYP2D6 introduces variability in metabolism due to genetic polymorphism, leading to differences in drug clearance between individuals classified as poor or extensive metabolizers.[5]

Excretion

The elimination of timolol and its metabolites occurs mainly through the kidneys.[2] After oral administration in humans, approximately 66% of a radiolabeled dose is excreted in the urine and 6% in the feces over 84 hours.[3] Around 11-20% of an oral dose is excreted as unchanged drug in the urine.[1][3] The elimination half-life in humans is consistently reported to be in the range of 3 to 5.5 hours.[1][3]

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of timolol have been characterized in various species. The data presented below summarizes key quantitative values derived from in vivo studies.

| Parameter | Human | Rat | Dog | Rabbit (Intracameral) | Source |

| Elimination Half-life (t½) | 2.9 - 5.5 hours | 28 minutes | 48 minutes | 33.6 minutes | [1][3][6][7] |

| Time to Peak (Tmax) | 1 - 2 hours (oral) | 1 - 2 hours | 1 - 2 hours | N/A | [1][3] |

| Volume of Distribution (Vd) | 1.81 - 2.1 L/kg | N/A | N/A | 937 µL | [1][2][6] |

| Total Plasma Clearance (Cl) | 557 - 957 mL/min | N/A | N/A | 19.3 µL/min | [1][6][7] |

| Renal Clearance | 97.2 mL/min | N/A | N/A | N/A | [7] |

| % Excreted Unchanged (Urine) | ~11 - 20% | N/A | N/A | N/A | [1][3] |

Metabolism of S-Timolol

The biotransformation of S-Timolol is a critical determinant of its clearance and potential for drug interactions.

Primary Metabolic Pathways

The metabolism of timolol proceeds via two main pathways:

-

Hydroxylation: The most abundant metabolite, designated M1, is a hydroxy derivative of timolol.[8][9]

-

Morpholine Ring Cleavage: Several metabolites are formed through the cleavage and subsequent oxidation of the morpholine ring.[3][5] This can lead to the formation of a lactic acid metabolite (identified as a major metabolite in dogs) and a 3-oxomorpholino derivative.[3]

Key Metabolizing Enzymes

In vitro studies using human liver microsomes have definitively identified CYP2D6 as the principal enzyme responsible for timolol metabolism.[4][8][9] CYP2C19 plays a minor role, contributing less than 10% to the intrinsic microsomal clearance.[8][9] The significant role of CYP2D6 means that individuals with poor metabolizer phenotypes, or those taking concurrent CYP2D6 inhibitors (like quinidine), may experience higher plasma concentrations and an increased risk of adverse effects.[4][5]

Experimental Methodologies

A variety of in vivo and in vitro methods are employed to characterize the pharmacokinetics and metabolism of S-Timolol.

In Vivo Study Designs

-

Animal Models: Rabbits are frequently used for ocular pharmacokinetic studies due to their large eyes, while rats and dogs are common models for systemic absorption, distribution, and excretion studies.[3][10][11]

-

Human Studies: Pharmacokinetic profiles in humans are typically established through studies in healthy volunteers receiving single or multiple oral doses. Blood and urine samples are collected at timed intervals to determine drug and metabolite concentrations.[2][7][12]

Bioanalytical Techniques

Quantification of timolol in biological matrices requires sensitive and specific analytical methods.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are foundational techniques.[10][13]

-

Mass Spectrometry (MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying low concentrations of timolol and its metabolites in complex matrices like plasma and aqueous humor.[6][11] Mass fragmentography has also been successfully employed.[12][14]

-

Sample Preparation: Methods typically involve liquid-liquid extraction or solid-phase extraction to isolate the drug and internal standard from biological fluids before derivatization and analysis.[13][14]

In Vitro Metabolism Studies

-

Human Liver Microsomes (HLM): HLM are a standard tool for studying hepatic metabolism.[15] Incubating timolol with HLM in the presence of necessary co-factors (like NADPH) allows for the identification of metabolites and the determination of metabolic stability.[8][15]

-

Enzyme Inhibition Assays: To identify the specific CYP isoforms involved, timolol is incubated with HLM in the presence and absence of potent, selective chemical inhibitors for different CYP enzymes (e.g., quinidine for CYP2D6, fluvoxamine for CYP2C19).[8][9][16] A significant reduction in metabolite formation in the presence of a specific inhibitor confirms that enzyme's role in the metabolic pathway.[8][9] Recombinant, single-enzyme expression systems are also used to confirm these findings.[8][16]

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Physiological disposition and metabolism of timolol in man and laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of ophthalmic timolol: new aspects of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ocular Intracameral Pharmacokinetics for a Cocktail of Timolol, Betaxolol, and Atenolol in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic interactions of timolol with vasodilating drugs, food and phenobarbitone in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Timolol metabolism in human liver microsomes is mediated principally by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ocular pharmacokinetic/pharmacodynamic modeling for timolol in rabbits using a telemetry system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of oral timolol studied by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electron-capture GLC determination of timolol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass fragmentographic determination of timolol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

(-)-S-Timolol in Non-Glaucoma Ophthalmic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-S-Timolol, the pharmacologically active S-enantiomer of the non-selective β-adrenergic receptor antagonist timolol, is a cornerstone in the management of glaucoma. Its efficacy in reducing intraocular pressure (IOP) is well-established and primarily attributed to the blockade of β-adrenergic receptors in the ciliary body, leading to decreased aqueous humor production.[1][2] However, a growing body of preclinical and clinical research has unveiled a spectrum of this compound's activities beyond IOP reduction, opening new avenues for its therapeutic application in a range of non-glaucoma ophthalmic conditions.

This technical guide provides an in-depth overview of the current state of non-glaucoma ophthalmic research on this compound. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, relevant signaling pathways, and key experimental findings. The information presented herein is intended to facilitate further investigation and the development of novel therapeutic strategies.

Core Research Areas and Mechanisms of Action

Beyond its established role in glaucoma, this compound has demonstrated significant potential in several other areas of ophthalmic research, primarily centered on corneal wound healing, retinal neuroprotection, and the inhibition of corneal neovascularization.

Corneal Wound Healing: A Complex Interplay

The effect of this compound on corneal wound healing is a subject of ongoing investigation, with studies presenting seemingly contradictory findings. This complexity appears to stem from the interplay between its β-adrenergic receptor blocking activity and the influence of preservatives, such as benzalkonium chloride (BAK), commonly found in commercial ophthalmic solutions.

Some studies have indicated that timolol can inhibit corneal epithelial wound healing.[3] This inhibitory effect may be concentration-dependent. For instance, in rabbits, a 4% solution of timolol applied every two hours inhibited wound closure within the first 15 hours of healing, whereas a 0.5% solution administered every eight hours did not produce a significant alteration.[3] The presence of BAK in many formulations is a significant confounding factor, as BAK itself is known to delay corneal epithelial wound healing and impair corneal stromal nerves.[4][5] Conversely, other research suggests that certain β-blockers, including 0.25% timolol, may accelerate wound closure in a mechanical debridement rabbit model.[6]

A key signaling pathway implicated in the modulation of corneal epithelial wound repair by timolol involves the β2-adrenergic receptor (β2-AR) and its downstream interaction with the Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-Regulated Kinase (ERK) pathway.[7] The binding of a β-AR agonist to β2-AR can decrease corneal cell migratory speed, an effect potentially mediated through the ERK signaling cascade.[8] By competitively inhibiting endogenous catecholamines, a β-AR antagonist like timolol can increase corneal cell migratory speed and the rate of wound healing.[8]

Retinal Neuroprotection: An IOP-Independent Effect

A compelling area of research is the neuroprotective capacity of this compound in the retina, an effect that appears to be independent of its IOP-lowering properties. Studies have demonstrated that timolol can protect retinal neurons from the detrimental effects of ischemia-reperfusion injury and glutamate-induced excitotoxicity.[1][9][10]

The proposed mechanism for this neuroprotective action is not via β-adrenoceptor interaction but rather through the blockade of voltage-sensitive sodium and calcium channels.[9][11] This reduction in sodium and calcium influx is thought to mitigate the excitotoxic cascade that leads to neuronal cell death in conditions like retinal ischemia.[11] In experimental models, topically applied timolol has been shown to attenuate the reduction in the a- and b-waves of the electroretinogram (ERG) following ischemic-reperfusion injury and reduce the loss of retinal ganglion cells (RGCs) exposed to glutamate.[1]

Inhibition of Corneal Neovascularization

This compound has been shown to inhibit corneal neovascularization in animal models.[4][12][13] This anti-angiogenic effect is thought to be mediated, at least in part, through the modulation of Vascular Endothelial Growth Factor (VEGF) signaling.[4][13] In a rabbit model of suture-induced corneal neovascularization, topical application of 0.5% timolol significantly reduced the area of neovascularization after one week of treatment.[9][13] The mechanism may involve the downregulation of VEGF expression.[14] Furthermore, in a murine model of retinal vein occlusion, timolol eye drops were found to improve retinal edema by suppressing the expression of VEGF and ATF4.[8][15]

Data Presentation

The following tables summarize the quantitative data from key experimental studies on the non-glaucoma ophthalmic applications of this compound.

Table 1: Effects of this compound on Corneal Neovascularization in Rabbits

| Parameter | Timolol Group (0.5%) | Control Group (Saline) | P-value | Citation |

| Mean Area of Neovascularization (after 7 days) | 4.63 ± 4.61% | 58.39 ± 6.31% | < 0.001 | [9][13] |

| Mean Area of Neovascularization (after 14 days) | 0.85 ± 1.33% | 1.73 ± 2.06% | 0.315 | [9][13] |

Table 2: Neuroprotective Effects of this compound in a Rat Model of Retinal Ischemia-Reperfusion

| Parameter | Timolol Treatment | Ischemia-Reperfusion Control | Effect | Citation |

| Electroretinogram (ERG) a- and b-wave amplitudes | Attenuated reduction | Significant reduction | Timolol reduced the decline in retinal function. | [1] |

| Retinal Ganglion Cell (RGC) Count in Ganglion Cell Layer (GCL) | Reduced cell loss | Significant cell loss | Timolol preserved RGCs. | [1] |

Table 3: Effect of this compound on Glutamate-Induced Neurotoxicity in Rat Retinal Cell Cultures

| Cell Type | Timolol Concentration | Effect | Citation |

| Retinal Neuron Cultures | 0.1 and 1 µM | Markedly reduced glutamate-induced cell death. | [1] |

| Purified Retinal Ganglion Cells (RGCs) | 0.1 and 1 µM | Markedly reduced glutamate-induced cell death. | [1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Rabbit Model of Corneal Neovascularization

-

Objective: To evaluate the effect of topical this compound on the development of corneal neovascularization.

-

Animal Model: New Zealand white rabbits.

-

Induction of Neovascularization: Three 7-0 silk sutures are placed intrastromally in the cornea, 2 mm long and 1 mm distal to the limbus.[5][12]

-

Treatment: The experimental group receives topical administration of 0.5% this compound ophthalmic solution twice daily for a specified period (e.g., two weeks). The control group receives saline solution.[13]

-

Evaluation: The area of corneal neovascularization is measured and photographed at regular intervals (e.g., 7 and 14 days). The percentage of the cornea covered by new vessels is calculated.[9][13]

Rat Model of Retinal Ischemia-Reperfusion Injury

-

Objective: To assess the neuroprotective effect of this compound on the retina following an ischemic insult.

-

Animal Model: Wistar rats.

-

Induction of Ischemia: Retinal ischemia is induced by elevating the intraocular pressure to a high level (e.g., 140 mmHg) for a defined period (e.g., 60 minutes) by cannulating the anterior chamber and raising a saline reservoir. Reperfusion is initiated by normalizing the IOP.[16]

-

Treatment: Animals in the treatment group receive topical administration of 0.5% this compound ophthalmic solution twice daily for a specified duration (e.g., 14 days) starting before or after the ischemic insult.[17]

-

Evaluation:

-

Electroretinography (ERG): ERG recordings are performed to assess retinal function by measuring the amplitudes of the a- and b-waves.[1]

-

Histology: Retinal whole-mounts or cross-sections are prepared and stained to quantify the number of surviving retinal ganglion cells in the ganglion cell layer.[1][17]

-

In Vitro Model of Glutamate-Induced Retinal Ganglion Cell (RGC) Toxicity

-

Objective: To determine the direct neuroprotective effect of this compound on RGCs exposed to excitotoxic levels of glutamate.

-

Cell Culture: Primary RGCs are purified from neonatal rat retinas and cultured.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cultured RGCs to a specific concentration of glutamate (e.g., 25 µM) for a defined period (e.g., 3 days).[1]

-

Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.1 and 1 µM) concurrently with or prior to glutamate exposure.[1]

-

Evaluation: Cell viability is assessed using methods such as trypan blue exclusion or a colorimetric assay (e.g., MTT assay) to quantify the number of surviving RGCs.[1]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the non-glaucoma ophthalmic effects of this compound.

Conclusion and Future Directions

The research landscape for this compound is expanding beyond its traditional application in glaucoma. Its demonstrated effects on corneal wound healing, retinal neuroprotection, and inhibition of corneal neovascularization highlight its potential as a multifaceted therapeutic agent in ophthalmology. The IOP-independent neuroprotective properties are particularly promising for the management of optic neuropathies where vascular dysregulation and excitotoxicity are implicated.

Future research should focus on several key areas:

-

Clarification of the role of preservatives: Studies utilizing preservative-free formulations of this compound are crucial to delineate the true effects of the drug on the ocular surface and wound healing.

-

Dose-response and time-course studies: More comprehensive studies are needed to establish optimal dosing regimens for these non-glaucoma applications.

-

Elucidation of molecular mechanisms: Further investigation into the precise molecular interactions of this compound with signaling pathways such as VEGF and EGFR/ERK will provide a more complete understanding of its therapeutic actions.

-

Clinical trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients with non-glaucomatous ophthalmic conditions.

This technical guide serves as a foundational resource for the scientific community to build upon the existing knowledge and explore the full therapeutic potential of this compound in ophthalmology.

References

- 1. Hyaluronate Protects From Benzalkonium Chloride-Induced Ocular Surface Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple Method for the Removal of Rabbit Corneal Epithelium Utilizing n-Heptanol | Semantic Scholar [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. BENZALKONIUM CHLORIDE AND ITS EFFECT ON THE OCULAR SURFACE | Ophthalmology Management [ophthalmologymanagement.com]

- 6. dovepress.com [dovepress.com]

- 7. β-blocker eye drops affect ocular surface through β2 adrenoceptor of corneal limbal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Timolol maleate, a β blocker eye drop, improved edema in a retinal vein occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical Timolol Inhibits Corneal Neovascularization in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effects of timolol against the neuronal damage induced by glutamate and ischemia in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Scanning electron microscopic study on local cornea tolerance of beta-blocker eye drops with and without preservatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topical timolol with and without benzalkonium chloride: epithelial permeability and autofluorescence of the cornea in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the short-term effects on the human corneal surface of topical timolol maleate with and without benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Effect of 0.5% Timolol Maleate on Corneal(Lymph)Angiogenesis in a Murine Suture Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Timolol maleate, a β blocker eye drop, improved edema in a retinal vein occlusion model - PMC [pmc.ncbi.nlm.nih.gov]